molecular formula C8H7ClFNO B13054313 (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13054313
M. Wt: 187.60 g/mol
InChI Key: SZNCCISADORZFQ-LURJTMIESA-N
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Description

®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a chloro and fluoro substituent on the benzofuran ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro and fluoro substituents. The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

Medicine

In medicinal chemistry, ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering new avenues for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine: Lacks the ®-configuration, which may affect its biological activity.

    4-Chloro-2,3-dihydrobenzofuran-3-amine: Lacks the fluoro substituent, resulting in different chemical properties.

    7-Fluoro-2,3-dihydrobenzofuran-3-amine: Lacks the chloro substituent, leading to variations in reactivity.

Uniqueness

®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific ®-configuration and the presence of both chloro and fluoro substituents

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3R)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

SZNCCISADORZFQ-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2O1)F)Cl)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)F)Cl)N

Origin of Product

United States

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